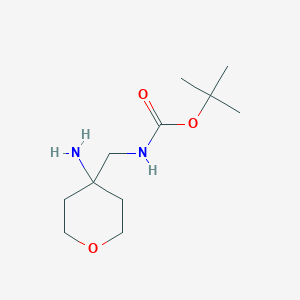
Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate is a chemical compound that features a tert-butyl group, an aminotetrahydropyran moiety, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process generally includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.
Formation of the Carbamate: The protected amine is then reacted with a suitable carbamate precursor under mild conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd-C, LiAlH4, NaBH4
Substitution: NaH, t-BuOK, RLi (organolithium reagents)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction is often reversible, allowing for controlled activation or deactivation of the compound’s effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective properties but lacking the aminotetrahydropyran moiety.
N-Boc-protected amines: Commonly used in peptide synthesis, these compounds share the tert-butyl carbamate group but differ in the attached functional groups.
Uniqueness
Tert-butyl ((4-aminotetrahydro-2H-pyran-4-YL)methyl)carbamate is unique due to its combination of the tert-butyl carbamate group and the aminotetrahydropyran moiety. This structure provides specific reactivity and stability that can be advantageous in various chemical and biological applications .
Propiedades
Número CAS |
885269-69-2 |
|---|---|
Fórmula molecular |
C11H21N2O3- |
Peso molecular |
229.30 g/mol |
Nombre IUPAC |
N-[(4-aminooxan-4-yl)methyl]-N-tert-butylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)13(9(14)15)8-11(12)4-6-16-7-5-11/h4-8,12H2,1-3H3,(H,14,15)/p-1 |
Clave InChI |
ZGCBLZYIXPPANE-UHFFFAOYSA-M |
SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)N |
SMILES canónico |
CC(C)(C)N(CC1(CCOCC1)N)C(=O)[O-] |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















